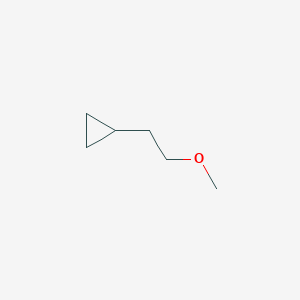
(2-Methoxyethyl)cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Methoxyethyl)cyclopropane is an organic compound that features a cyclopropane ring substituted with a 2-methoxyethyl group. Cyclopropane derivatives are known for their unique chemical properties due to the strained three-membered ring, which makes them highly reactive and useful in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)cyclopropane can be achieved through several methods. One common approach involves the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of 2-methoxyethyl diazoacetate with an alkene in the presence of a transition metal catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using efficient and cost-effective catalysts. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .
化学反应分析
Types of Reactions
(2-Methoxyethyl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the cyclopropane ring into more stable alkanes.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
(2-Methoxyethyl)cyclopropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and cycloaddition reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2-Methoxyethyl)cyclopropane involves its interaction with various molecular targets. The strained cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and result in specific physiological effects .
相似化合物的比较
Similar Compounds
Cyclopropane: The parent compound with a simple three-membered ring.
Cyclobutane: A four-membered ring analog with different reactivity.
Cyclopentane: A five-membered ring with less strain and different chemical properties.
Uniqueness
(2-Methoxyethyl)cyclopropane is unique due to the presence of the 2-methoxyethyl group, which imparts specific chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interactions with other molecules, making it distinct from other cyclopropane derivatives .
属性
CAS 编号 |
66688-06-0 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC 名称 |
2-methoxyethylcyclopropane |
InChI |
InChI=1S/C6H12O/c1-7-5-4-6-2-3-6/h6H,2-5H2,1H3 |
InChI 键 |
CRTMNLMGAHLKCN-UHFFFAOYSA-N |
规范 SMILES |
COCCC1CC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


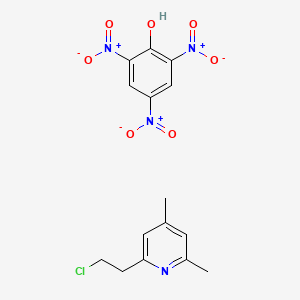
![2-[(2-Aminoadamantane-2-carbonyl)amino]acetic acid](/img/structure/B14001294.png)
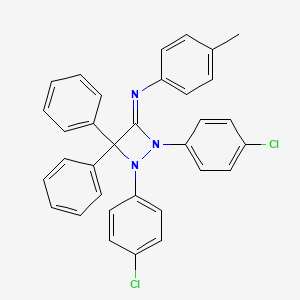
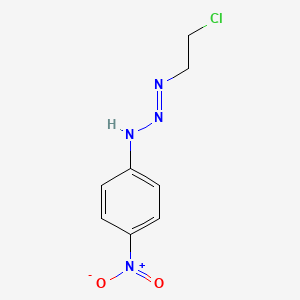

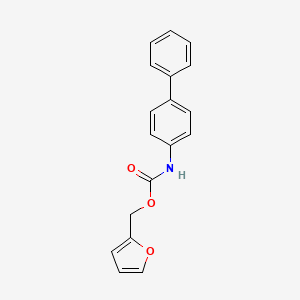
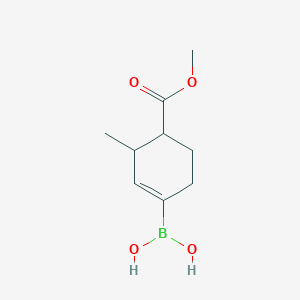
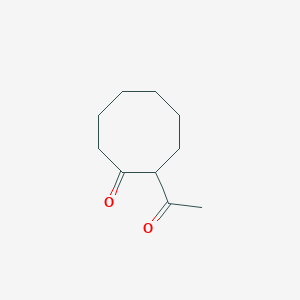
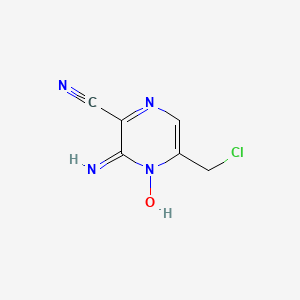
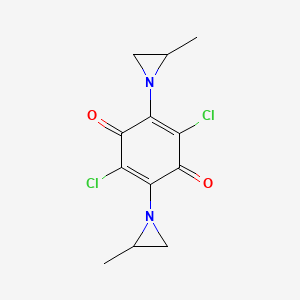
![4-[2-(4-Aminophenoxy)ethyl]aniline](/img/structure/B14001361.png)
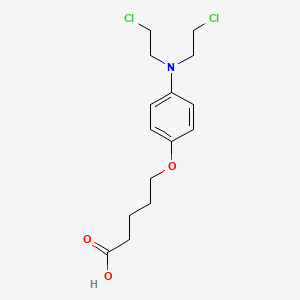
![Benzenamine, 2,6-dimethoxy-4-[(phenylthio)methyl]-](/img/structure/B14001372.png)
![[3-(dimethylcarbamoylamino)phenyl] N-(2-chloroethyl)carbamate](/img/structure/B14001373.png)
